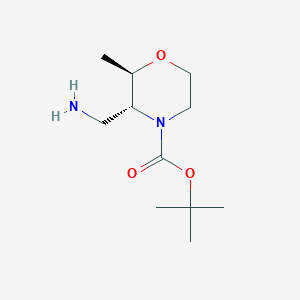
tert-Butyl (2R,3R)-3-(aminomethyl)-2-methylmorpholine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2R,3R)-3-(aminomethyl)-2-methylmorpholine-4-carboxylate is a chemical compound that features a tert-butyl group, an aminomethyl group, and a morpholine ring
Preparation Methods
One efficient method for this involves the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . The reaction conditions often include the use of tert-butyl nitrite under solvent-free conditions, which allows for a broad substrate scope and excellent yields .
Chemical Reactions Analysis
tert-Butyl (2R,3R)-3-(aminomethyl)-2-methylmorpholine-4-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include tert-butyl nitrite and other tert-butyl derivatives. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used in the synthesis of various organic compounds due to its reactivity and stability. In biology, it is studied for its potential role in biosynthetic and biodegradation pathways . In medicine, it may be explored for its potential therapeutic effects, although specific applications in this field are still under investigation. Industrially, it is used in the production of various chemicals and materials due to its efficient synthesis and versatile reactivity .
Mechanism of Action
The mechanism of action of tert-Butyl (2R,3R)-3-(aminomethyl)-2-methylmorpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The tert-butyl group, in particular, plays a crucial role in its reactivity and stability. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence biological processes and chemical reactions .
Comparison with Similar Compounds
tert-Butyl (2R,3R)-3-(aminomethyl)-2-methylmorpholine-4-carboxylate can be compared with other similar compounds, such as other tert-butyl derivatives and morpholine-based compounds. Its uniqueness lies in its specific structural features, which confer distinct reactivity and stability. Similar compounds include tert-butyl nitrite and other tert-butyl esters, which share some reactivity patterns but differ in their specific applications and properties .
Properties
Molecular Formula |
C11H22N2O3 |
|---|---|
Molecular Weight |
230.30 g/mol |
IUPAC Name |
tert-butyl (2R,3R)-3-(aminomethyl)-2-methylmorpholine-4-carboxylate |
InChI |
InChI=1S/C11H22N2O3/c1-8-9(7-12)13(5-6-15-8)10(14)16-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9-/m1/s1 |
InChI Key |
YPEOPIFEBCXKLX-RKDXNWHRSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](N(CCO1)C(=O)OC(C)(C)C)CN |
Canonical SMILES |
CC1C(N(CCO1)C(=O)OC(C)(C)C)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















